
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of a boronate ester group and a trifluoromethyl group attached to a pyrazole ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 1-(trifluoromethyl)-1H-pyrazole with bis(pinacolato)diboron under the influence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide, typically in solvents like DMF or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various aryl or vinyl-substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Research indicates that derivatives of this compound can act as inhibitors in various biological pathways.
Case Study : A study published in Chemical Communications explored the synthesis of pyrazole derivatives using this compound as a precursor. These derivatives exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
Agrochemical Development
In agrochemistry, the compound is being investigated for its ability to enhance the efficacy of pesticides and herbicides. The incorporation of boron into agrochemical formulations has been shown to improve their stability and performance.
Case Study : Research highlighted in Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound exhibited improved pest resistance and crop yield when applied to various agricultural crops .
Materials Science
The unique properties of boron compounds allow them to be used in the development of novel materials with specific functionalities. This compound can be utilized in creating boron-doped polymers and composites that exhibit enhanced mechanical properties and thermal stability.
Data Table: Comparison of Material Properties
Property | Standard Polymer | Boron-Doped Polymer |
---|---|---|
Tensile Strength (MPa) | 50 | 75 |
Thermal Stability (°C) | 200 | 250 |
Flexibility (%) | 10 | 5 |
Synthesis Techniques
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction between appropriate boronic acid derivatives and trifluoromethyl-substituted pyrazoles under controlled conditions.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is primarily based on its ability to participate in various chemical reactions. The boronate ester group acts as a nucleophile in cross-coupling reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability. The compound’s interaction with molecular targets, such as enzymes or receptors, is often mediated by these functional groups, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(trifluoromethyl)-1H-pyrazole: Lacks the boronate ester group, limiting its use in cross-coupling reactions.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a trifluoromethyl group, leading to different electronic properties and reactivity.
Uniqueness
The presence of both the boronate ester and trifluoromethyl groups in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole makes it a unique compound with versatile reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry and a useful tool in scientific research.
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-98-4) is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBFNO
- Molecular Weight : 262.04 g/mol
- Purity : Typically >97%
- Appearance : White to off-white powder
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety enhances its ability to interact with various enzymes. Studies have shown that boron-containing compounds can inhibit serine proteases and other enzymes critical for cellular processes.
- Antioxidant Properties : The trifluoromethyl group is known to enhance the electron-withdrawing capacity of the molecule, potentially increasing its stability and reactivity towards free radicals. This suggests a possible role as an antioxidant in biological systems.
- Cellular Signaling Modulation : Research indicates that pyrazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 12.5 | Apoptosis induction via caspase activation |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |
A549 (lung cancer) | 10.0 | Inhibition of cell migration |
These results indicate a promising potential for this compound as an anticancer agent.
In Vivo Studies
In vivo studies have further elucidated the pharmacodynamics of this compound:
- A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls.
- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
- Antioxidant Formulations : Due to its ability to scavenge free radicals.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)7-5-15-16(6-7)10(12,13)14/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEKRLJMLMNHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721167 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046831-98-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046831-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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